エバタネパグ

概要

説明

Evatanepag is a small molecule pharmaceutical compound that has been investigated for its potential therapeutic applications. It is known to target the prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype . This compound has been used in clinical trials studying the treatment of tibial fractures .

科学的研究の応用

Therapeutic Applications

A. Bone Healing

Evatanepag has shown promise in promoting local bone formation. In preclinical studies, it has been demonstrated to enhance fracture healing in rat models when administered locally . The mechanism involves stimulating osteoblast activity and inhibiting osteoclast formation, which is crucial for bone remodeling.

B. Respiratory Diseases

Research indicates that Evatanepag may have therapeutic potential in treating asthma and other respiratory conditions. Studies have shown that selective EP2 agonism can prevent pathological changes in murine models of allergic asthma by inhibiting mast cell degranulation and reducing IgE-mediated responses .

C. Inflammation Management

The compound is being investigated for its role in managing inflammation-related conditions. Its ability to selectively activate the EP2 receptor allows it to modulate inflammatory pathways without the side effects associated with non-selective prostaglandin analogs .

Case Study: Tibial Fractures

In a clinical trial studying tibial fractures, Evatanepag was administered to evaluate its efficacy in enhancing bone healing compared to standard treatments. Results indicated a significant improvement in fracture healing rates and bone density in patients receiving Evatanepag .

Case Study: Asthma Models

In a series of experiments using murine models of asthma, Evatanepag was shown to reduce airway hyperreactivity and inflammation. The studies utilized both in vitro and in vivo approaches to confirm the protective effects against allergen-induced responses .

Data Tables

作用機序

Target of Action

Evatanepag is known to target the prostaglandin E2 receptor EP2 subtype and the prostaglandin E2 receptor EP4 subtype . These receptors are part of the E-prostanoid (EP) receptor family, which comprises four G protein-coupled receptors (GPCRs), termed EP1 to EP4 .

Mode of Action

The mode of action of Evatanepag involves its interaction with its targets, the EP2 and EP4 receptors. The EP2-Gs complex structure with Evatanepag revealed distinct features of EP2 within the EP receptor family in terms of its unconventional receptor activation and G protein coupling mechanisms . This includes activation in the absence of a typical W6.48 “toggle switch” and coupling to Gs via helix 8 .

Biochemical Pathways

It is known that prostaglandin e2 (pge2), the endogenous molecule that activates all four ep receptors, regulates diverse physiological functions, including immune responses, bone formation, cardiovascular protection, inflammatory processes, and reproductive activity . Therefore, it can be inferred that Evatanepag, as an agonist of the EP2 and EP4 receptors, may influence these same physiological functions.

Result of Action

Selective modulation of the heterotrimeric g protein α s subunit-coupled prostaglandin e2 (pge2) receptor ep2 subtype, which evatanepag targets, is a promising therapeutic strategy for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders .

Action Environment

It is known that environmental factors can influence the action of many drugs

生化学分析

Biochemical Properties

Evatanepag interacts with the prostaglandin E2 receptor EP2 subtype . These interactions play a crucial role in biochemical reactions. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is not fully available yet .

Cellular Effects

It has been used in trials studying the treatment of Tibial Fractures .

Molecular Mechanism

It is known that Evatanepag acts as an agonist of the prostaglandin E2 receptor EP2 subtype .

Dosage Effects in Animal Models

Information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not fully available yet .

準備方法

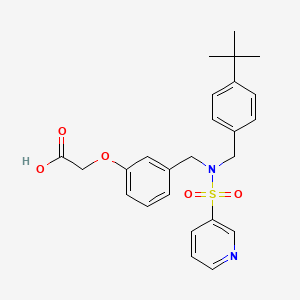

Synthetic Routes and Reaction Conditions: Evatanepag, also known as CP-533536, is synthesized through a series of chemical reactions involving phenoxyacetic acid derivatives. The synthetic route typically involves the following steps:

Formation of the phenoxyacetic acid derivative: This involves the reaction of anisole with acetic acid or its derivatives.

Sulfonamide formation: The phenoxyacetic acid derivative is then reacted with a sulfonamide to form the sulfonamide derivative.

Final coupling: The sulfonamide derivative is coupled with a pyridine derivative to form Evatanepag

Industrial Production Methods: The industrial production of Evatanepag involves scaling up the synthetic route described above. The process is optimized for yield and purity, and typically involves the use of high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: Evatanepag undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The phenoxyacetic acid moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed:

Sulfoxides and sulfones: Formed through oxidation reactions.

Amines: Formed through reduction of the sulfonamide group.

Various derivatives: Formed through substitution reactions.

類似化合物との比較

Taprenepag: Another EP2 receptor agonist used for similar therapeutic applications.

Rebamipide: A quinolinone derivative with anti-ulcer and anti-inflammatory activities.

Rutin: A flavonoid with various biological activities, including anti-inflammatory and antiproliferative properties

Uniqueness of Evatanepag: Evatanepag is unique in its high selectivity for the EP2 receptor, which allows it to modulate specific physiological processes with minimal off-target effects. This selectivity makes it a promising candidate for the treatment of conditions such as tibial fractures and ocular hypertension .

生物活性

Evatanepag is a compound that acts as an agonist for the E-prostanoid receptor 2 (EP2), which plays a significant role in various biological processes, particularly in inflammation and immune response modulation. This article explores the biological activity of Evatanepag, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Evatanepag selectively activates the EP2 receptor, which is coupled to Gs proteins. Upon activation, this receptor stimulates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. The rise in cAMP activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which in turn modulates various downstream signaling pathways involved in cell proliferation, migration, and inflammation control .

Key Pathways Activated by Evatanepag:

- cAMP/PKA Pathway: Enhances cellular responses related to inflammation and immune regulation.

- PI3K/Akt Pathway: Involved in cell survival and growth signaling.

- EGFR Transactivation: Modulates signaling pathways that can affect cellular responses to growth factors .

Biological Effects

Evatanepag has shown promising results in various preclinical studies, particularly concerning its effects on mast cells (MCs) and its potential applications in treating allergic conditions such as asthma.

In Vitro Studies

In vitro experiments have demonstrated that Evatanepag can inhibit IgE-mediated degranulation of mast cells. This inhibition was observed across diverse MC populations, indicating that the protective mechanism is not limited to a specific cell type .

In Vivo Studies

In vivo studies using murine models have confirmed the efficacy of Evatanepag in preventing allergic responses. For instance, it has been tested in models of cutaneous anaphylaxis and asthma, showing a significant reduction in symptoms associated with these conditions .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Evatanepag:

- Asthma Models: In a study involving murine models of asthma, Evatanepag administration resulted in decreased airway hyperresponsiveness and reduced inflammatory cell infiltration in lung tissues .

- Mast Cell Activation: Research indicated that Evatanepag effectively reduced mast cell degranulation triggered by allergen exposure, suggesting its role as a potential therapeutic agent for allergic diseases .

- Selectivity Profile: Evatanepag has been characterized by its high selectivity for the EP2 receptor over other prostanoid receptors, which may reduce off-target effects and enhance its safety profile for clinical use .

Data Summary

The following table summarizes key findings from various studies on Evatanepag's biological activity:

| Study Type | Model Type | Key Findings |

|---|---|---|

| In Vitro | Human/Murine MCs | Inhibition of IgE-mediated degranulation |

| In Vivo | Murine Asthma Model | Reduced airway hyperresponsiveness |

| Selectivity Study | Receptor Profiling | High selectivity for EP2 over other receptors |

特性

IUPAC Name |

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHRHWDYFNWPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945000 | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223488-57-1 | |

| Record name | Evatanepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evatanepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVATANEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。